molecular formula C15H20N2O3 B112783 Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate CAS No. 56487-30-0

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate

Cat. No. B112783
CAS RN: 56487-30-0
M. Wt: 276.33 g/mol
InChI Key: AMAMXHDDAKIOLG-UHFFFAOYSA-N
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Description

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate is a chemical compound with the CAS Number: 56487-30-0 . It has a molecular weight of 276.34 and its IUPAC name is benzyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O3/c1-12(14(18)17-9-5-6-10-17)16-15(19)20-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,19) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H20N2O3 . It has a complexity of 334, a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 58.6, and it has a heavy atom count of 20 .

Scientific Research Applications

Functionalization of Carbamates and Pyrrolidinyl Derivatives

  • Chemical Inhibitors of Cytochrome P450 Isoforms : Carbamates, including benzimidazole-2-carbamate derivatives, have been investigated for their role in inhibiting Cytochrome P450 enzymes, which are crucial for drug metabolism. These inhibitors can help in understanding drug-drug interactions and designing safer pharmaceuticals (Khojasteh et al., 2011).

  • Drug Discovery Applications : The pyrrolidine ring, a core component of many pharmacologically active compounds, is valued for its ability to modulate drug properties. Research into pyrrolidine derivatives, including those related to carbamates, reveals their potential in treating various human diseases by exploiting their 3D structural advantages and stereochemistry (Li Petri et al., 2021).

Synthesis and Reactivity

  • Selective Catalytic Reduction of Aromatic Nitro Compounds : Studies on the catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO show the versatility of carbamates in synthetic chemistry. This research is crucial for developing new methodologies for the synthesis of complex organic molecules, including pharmaceuticals (Tafesh & Weiguny, 1996).

Biocompatibility and Material Science

  • Semisynthetic Resorbable Materials from Hyaluronan Esterification : Research into the esterification of hyaluronan to produce new materials, such as ethyl and benzyl hyaluronan esters, indicates the potential of carbamate derivatives in creating biocompatible and degradable materials for clinical applications. These materials can be tailored for specific applications, ranging from drug delivery systems to tissue engineering scaffolds (Campoccia et al., 1998).

Mechanism of Action

Target of Action

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate is primarily used as a reagent in the synthesis of Actinonin . Actinonin is an anti-cancer agent that acts as a bioactive peptide and antibiotic . The primary targets of this compound are aminopeptidase M and leucine aminopeptidase , which are enzymes involved in protein degradation and play a crucial role in cellular functions.

Mode of Action

The compound interacts with its targets, aminopeptidase M and leucine aminopeptidase, by inhibiting their activity . This inhibition disrupts the normal protein degradation process, leading to an accumulation of certain proteins that can induce cell death in cancer cells.

Biochemical Pathways

The affected biochemical pathway is the protein degradation pathway. By inhibiting aminopeptidase M and leucine aminopeptidase, the compound disrupts the normal functioning of this pathway . The downstream effects include the accumulation of certain proteins and induction of cell death in cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of normal protein degradation, accumulation of certain proteins, and induction of cell death in cancer cells .

properties

IUPAC Name

benzyl N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(14(18)17-9-5-6-10-17)16-15(19)20-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAMXHDDAKIOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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